molecular formula C15H15ClN2O3S B2900394 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251615-31-2

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2900394
CAS No.: 1251615-31-2
M. Wt: 338.81
InChI Key: UGHLWARMFBMYKZ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is part of a class of chemicals that have shown significant interest in various scientific fields. Structurally, it features a 2-chlorobenzyl group and a 2-hydroxy-2-(thiophen-3-yl)ethyl group linked by an oxalamide bridge, a motif present in compounds investigated for their potential bioactivity . Oxalamide derivatives are frequently explored in medicinal chemistry for their potential to interact with enzymatic processes. For instance, some related compounds are designed to target specific aminopeptidases . Furthermore, structurally similar N1-benzyl-N2-(pyridin-2-ylethyl)oxalamides are well-documented in scientific literature for their utility as savory, umami flavor modifiers in food science research . The synthesis of such compounds typically involves condensation reactions, often utilizing reagents like ethyl oxalyl chloride and various amines under controlled conditions, sometimes in the presence of a tertiary amine base such as triethylamine . This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate the specific properties and potential applications of this compound in their respective fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHLWARMFBMYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide family, characterized by its unique structure which includes a chlorobenzyl moiety, a hydroxyethyl group, and a thiophene ring. This combination contributes to its potential biological activities, particularly in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₆H₁₈ClN₂O₃S
Molecular Weight 352.8 g/mol
CAS Number 1351632-47-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor for certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Potential Targets:

  • Bromodomain and Extra-Terminal (BET) Proteins : These proteins are involved in various cellular processes, including gene expression regulation and inflammatory responses.
  • MmpL3 Inhibition : Studies suggest that compounds similar to this compound may inhibit MmpL3, a transporter critical for mycobacterial cell wall biosynthesis, making it a candidate for treating infections caused by non-tuberculous mycobacteria (NTM) .

Biological Activity

The compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that oxalamides can possess significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against several strains of bacteria, particularly Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Bacterial StrainMIC (µg/mL)
Mycobacterium abscessus0.05 - 0.5
Mycobacterium avium0.25 - 1
Mycobacterium xenopi0.25

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits low toxicity towards human cell lines, with selectivity indices indicating favorable therapeutic windows:

Cell LineIC₅₀ (µg/mL)Selectivity Index
THP-1>1000>2000

Case Studies

  • In Vivo Efficacy : In murine models infected with Mycobacterium abscessus, this compound demonstrated significant oral bioavailability and therapeutic efficacy, suggesting its potential use in clinical settings against resistant mycobacterial infections.
  • Mechanistic Insights : A study exploring the structure-activity relationship (SAR) of related oxalamides highlighted the importance of the thiophene moiety in enhancing antimicrobial potency while maintaining low cytotoxicity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Oxalamides are highly tunable scaffolds; substitutions at N1 and N2 dictate their physicochemical and biological properties. Key analogs include:

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound 2-Chlorobenzyl 2-Hydroxy-2-(thiophen-3-yl)ethyl C₁₅H₁₄ClN₂O₃S 338.8 Not explicitly reported
S336 (Umami flavor) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C₁₈H₂₁N₃O₄ 343.4 Flavor enhancer (replaces MSG)
Compound 13 (Antiviral) (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl C₂₃H₂₈ClN₅O₄S 522.0 HIV entry inhibition
N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide Cyclohexenylethyl 2-Hydroxy-2-(thiophen-3-yl)ethyl C₁₆H₂₂N₂O₃S 322.4 Not reported
N1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide Azepane-thiophenylethyl Thiophen-2-ylmethyl C₁₉H₂₅N₃O₂S₂ 391.6 Not reported

Key Observations :

  • Heterocyclic Influence : Thiophene-containing analogs (target compound, ) may exhibit distinct electronic profiles due to sulfur’s polarizability, contrasting with pyridine (S336) or thiazole (Compound 13).
  • Hydroxyl Functionality : The 2-hydroxyethyl group in the target compound and Compound 13 introduces hydrogen-bonding capacity, which could affect solubility or target binding.

Physicochemical Properties

Property Target Compound S336 Compound 13 Compound
Melting Point Not reported Not reported Not reported Not reported
Solubility Predicted low (hydrophobic substituents) High (polar pyridine) Moderate (hydroxyethyl group) Not reported
Purity Not reported Regulatory grade (>99%) 90–95% (HPLC) Not reported

Notes:

  • Regulatory-approved compounds like S336 undergo rigorous purity testing (e.g., HPLC ≥99%), whereas research-stage analogs (e.g., Compound 13) report lower purity (90–95%) .
  • Thiophene-containing analogs may exhibit higher metabolic stability compared to furan or indole derivatives due to sulfur’s resistance to oxidation .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of intermediates like 2-chlorobenzylamine and thiophene-derived hydroxyethylamine.
  • Step 2: Formation of the oxalamide core via coupling with oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3: Functionalization of the hydroxyethyl group using reagents like methoxyethyl chloride, requiring controlled pH (e.g., NaHCO₃) and purification via column chromatography .
  • Optimization: Microwave-assisted synthesis or flow reactors may enhance yield and reduce side products .

Advanced: How can researchers resolve conflicting NMR data during structural characterization?

Methodological Answer:
Discrepancies in NMR signals (e.g., overlapping peaks for thiophene protons or chiral centers) can be addressed by:

  • 2D NMR Techniques: HSQC and HMBC to assign proton-carbon correlations, particularly for stereoisomers .
  • X-ray Crystallography: Single-crystal analysis (using SHELXL ) to confirm absolute configuration and hydrogen-bonding networks.
  • Dynamic NMR (DNMR): To study conformational exchange in the hydroxyethyl group at varying temperatures .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.8) .
  • Elemental Analysis: Combustion analysis for C, H, N, S within ±0.4% theoretical values .

Advanced: How do reaction conditions influence regioselectivity in nucleophilic substitutions?

Methodological Answer:
The chloro group on the benzyl ring exhibits variable reactivity:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SNAr reactions with amines, while protic solvents (EtOH) may promote elimination .
  • Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, requiring rigorous anhydrous conditions .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., sEH inhibition ) with IC₅₀ determination via fluorogenic substrates like CMNPC .
  • Receptor Binding: Radioligand displacement assays (e.g., neurokinin receptors) using ³H-labeled antagonists and Scatchard analysis .
  • Antimicrobial Screening: Broth microdilution (MIC values) against S. aureus or E. coli per CLSI guidelines .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): To predict binding modes with targets like soluble epoxide hydrolase (sEH), focusing on hydrogen bonds between the oxalamide and catalytic residues .
  • DFT Calculations (B3LYP/6-31G):* Optimize geometry and calculate electrostatic potential maps for the thiophene ring, correlating with experimental logP values .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are key stability considerations for storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
  • Hydrolytic Stability: Avoid aqueous buffers (pH > 8) to prevent oxalamide cleavage; lyophilize for long-term storage .
  • Hygroscopicity: Use desiccants (silica gel) due to the hydrophilic hydroxyethyl group .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping: Quench reactive intermediates (e.g., oxalyl chloride adducts) with trimethylsilyl chloride to prevent side reactions .
  • Byproduct Analysis: LC-MS to identify dimers or oxidation products (e.g., ketones from over-oxidation) .
  • Flow Chemistry: Continuous processing to minimize degradation and improve mass transfer .

Basic: What structural analogs show comparative bioactivity?

Methodological Answer:

  • N1-(3-fluoro-4-methylphenyl) analog: Enhanced sEH inhibition (IC₅₀ = 12 nM vs. 28 nM for parent compound) due to fluorine’s electronegativity .
  • N2-(morpholinoethyl) derivative: Improved solubility (logP = 1.2 vs. 2.5) for CNS applications .
  • Thiophene-to-furan substitution: Reduced antimicrobial activity, highlighting thiophene’s role in membrane penetration .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment via Western blot .
  • Click Chemistry: Incorporate alkyne tags for pull-down assays and proteomic identification of binding partners .
  • CRISPR Knockout: Confirm phenotype rescue in target-deficient cell lines .

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